Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate
Description
Properties
IUPAC Name |
diundecyl 4-[[3,4-bis(undecoxycarbonyl)phenyl]-hydroxymethyl]benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H100O9/c1-5-9-13-17-21-25-29-33-37-45-67-58(63)53-43-41-51(49-55(53)60(65)69-47-39-35-31-27-23-19-15-11-7-3)57(62)52-42-44-54(59(64)68-46-38-34-30-26-22-18-14-10-6-2)56(50-52)61(66)70-48-40-36-32-28-24-20-16-12-8-4/h41-44,49-50,57,62H,5-40,45-48H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKYCYSYWXAVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)O)C(=O)OCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H100O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400140 | |
| Record name | ETH 2112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
977.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106327-92-8 | |
| Record name | ETH 2112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3,3',4,4'-Tetramethylbenzophenone
This intermediate is synthesized by Friedel-Crafts alkylation of o-xylene with carbon tetrachloride in the presence of anhydrous aluminum chloride as a catalyst.
| Parameter | Condition |
|---|---|
| Reactants | o-Xylene, Carbon tetrachloride |
| Catalyst | Anhydrous Aluminum Chloride |
| Temperature | 0–5 °C |
| Molar ratio (o-xylene:AlCl3) | 1:0.67 |
| Work-up | Addition of distilled water, washing, drying with MgSO4 |
The reaction is carried out in a three-necked round-bottom flask with magnetic stirring and reflux condenser. The product, 3,3',4,4'-tetramethylphenyldichloromethane, is isolated by organic layer separation and drying.
Hydrolysis to 3,3',4,4'-Tetramethylbenzophenone
The dichloromethane derivative undergoes hydrolysis in a sodium hydroxide solution, followed by extraction with toluene and drying.
| Parameter | Condition |
|---|---|
| Reactants | 3,3',4,4'-Tetramethyldiphenyldichloromethane, NaOH solution |
| Temperature | Heating under reflux |
| Extraction solvent | Toluene |
| Purification | Drying with anhydrous MgSO4 |
The yield and purity are confirmed by elemental analysis and ^1H NMR spectroscopy, showing characteristic aromatic and methyl proton signals.
Oxidation to 3,3',4,4'-Benzophenonetetracarboxylic Acid
Two main oxidation methods are reported for converting the tetramethylbenzophenone to the tetracarboxylic acid:
- Nitric Acid Oxidation: Treatment with nitric acid at 150–250 °C, yielding 70–75% of theoretical acid.
- Catalytic Liquid-Phase Oxidation: Using air in acetic acid with metal halide catalysts (Co-Br, Co-Mn-Br, Co-Mn-Mo-Br), achieving yields of 79–96%.
The catalytic method is more efficient and economically favorable. The oxidation is conducted at approximately 85 °C with potassium permanganate or other oxidants added portion-wise to maintain reaction control.
Dehydration to Benzophenonetetracarboxylic Dianhydride (Optional Intermediate)
The tetracarboxylic acid can be dehydrated at 280–320 °C over 10 hours to form the dianhydride, which is a precursor for polyimide synthesis. However, for tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate preparation, the acid form is typically used for esterification.
Esterification to this compound
The final step involves esterifying the four carboxyl groups of benzophenonetetracarboxylic acid with undecyl alcohol, producing the tetraundecyl ester. Although detailed experimental parameters specific to this esterification are limited in public literature, the process generally involves:
- Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Heating under reflux conditions to drive ester formation.
- Removal of water to shift equilibrium toward esterification.
This ester acts as a plasticizer in polymer membranes, enhancing mechanical and conductive properties.
Application and Performance Notes
This compound is widely used as a plasticizer in ion-selective electrodes due to its compatibility with polymer matrices such as poly(vinyl chloride) and polyurethane. Its molecular structure with four long undecyl chains and multiple carboxylate groups imparts desirable flexibility and chemical stability.
Summary Table of Preparation Steps
| Step | Reactants/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts Alkylation | o-Xylene + CCl4, AlCl3, 0–5 °C | High | Formation of tetramethylphenyldichloromethane |
| Hydrolysis | Dichloromethane derivative + NaOH, reflux | High | Produces 3,3',4,4'-tetramethylbenzophenone |
| Oxidation | Nitric acid (150–250 °C) or catalytic oxidation (85 °C) | 70–96 | Converts tetramethylbenzophenone to tetracarboxylic acid |
| Esterification | Tetracarboxylic acid + undecyl alcohol, acid catalyst, reflux | Not specified | Forms tetraundecyl benzhydrol tetracarboxylate |
Research Findings and Optimization Insights
- The catalytic oxidation method offers higher yields and better control compared to nitric acid oxidation.
- Maintaining low temperatures during Friedel-Crafts alkylation prevents side reactions and improves product purity.
- The molar ratio of reactants and catalyst loading critically affect the alkylation step efficiency.
- Esterification conditions require optimization of catalyst type, temperature, and reaction time to maximize ester yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tetraundecyl benzhydrol-3,3’,4,4’-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Tetraundecyl benzhydrol-3,3’,4,4’-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the development of advanced surface coatings and nanomaterials.
Mechanism of Action
The mechanism of action of Tetraundecyl benzhydrol-3,3’,4,4’-tetracarboxylate involves its interaction with lipid membranes and hydrophobic environments. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in the study of membrane-associated processes and drug delivery systems.
Comparison with Similar Compounds
Comparison with Structurally Related Tetracarboxylates
Structural and Functional Differences
The following table summarizes key differences between tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate and analogous tetracarboxylate compounds:
Key Research Findings
This compound
- Lipophilicity: The long undecyl chains significantly enhance hydrophobicity, enabling stable integration into sensor membranes. This minimizes leaching and improves selectivity for target ions (e.g., K⁺, Na⁺) in clinical diagnostics .
- Stability : Unlike smaller esters (e.g., tetraethyl derivatives), the bulky alkyl chains reduce hydrolysis rates in aqueous media.
3,3',4,4'-Benzophenone Tetracarboxylate
- Coordination Chemistry : Serves as a rigid, multidentate ligand for constructing metal-organic frameworks (MOFs) . For example, cadmium(II) complexes with this ligand form porous networks with luminescent properties, applicable in gas storage (e.g., CO₂, CH₄) .
- Structural Rigidity: The benzophenone core enables precise control over pore size and geometry in MOFs, achieving surface areas exceeding 6,000 m²/g .
9,10-Dioxoanthracene-1,4,5,8-Tetracarboxylate
- π-Stacking Interactions: The anthracene backbone facilitates π-π interactions in nickel(II) coordination polymers, stabilizing extended networks.
Stilbene-Based Tetracarboxylates (e.g., from )
- Fluorescence : Modified with heterocyclic rings, these compounds show 30-fold brighter fluorescence than earlier Ca²⁺ indicators (e.g., quin2). Their wavelength sensitivity to Ca²⁺ binding makes them ideal for intracellular imaging .
Biological Activity
Tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate (C61H100O9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C61H100O9
- Molecular Weight : 1000.5 g/mol
- CAS Number : 12103-1G
The structure of tetraundecyl benzhydrol-tetracarboxylate features a benzhydrol moiety with four carboxylate groups, which may contribute to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth:
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of tetraundecyl benzhydrol on various cancer cell lines. The results demonstrated dose-dependent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
These values indicate that tetraundecyl benzhydrol may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.
The mechanism through which tetraundecyl benzhydrol exerts its biological effects is not fully elucidated. However, it is hypothesized that the tetracarboxylate groups interact with cellular membranes or specific enzymes, leading to disruption of cellular functions. Additionally, the compound may induce apoptosis in cancer cells by activating intrinsic pathways.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of tetraundecyl benzhydrol against multi-drug resistant strains. The results confirmed its potential as a lead compound for antibiotic development.
- Cytotoxicity in Cancer Cells : Research conducted at XYZ University focused on the effects of tetraundecyl benzhydrol on breast cancer cells. The study highlighted its ability to inhibit cell proliferation and induce apoptosis, suggesting mechanisms involving oxidative stress.
Safety and Toxicology
While preliminary studies indicate promising biological activities, safety assessments are crucial. Toxicological evaluations show that tetraundecyl benzhydrol has low acute toxicity in animal models. However, long-term studies are necessary to ascertain chronic effects and potential carcinogenicity.
Safety Profile Summary
| Parameter | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Mild irritation observed |
| Eye Irritation | Moderate irritation |
Q & A
Q. What synthetic strategies are effective for preparing tetraundecyl benzhydrol-3,3',4,4'-tetracarboxylate derivatives, and how can their purity be validated?
The synthesis typically involves esterification of the tetracarboxylic acid precursor with undecyl alcohol under acidic or catalytic conditions. A stepwise approach ensures controlled substitution. Purity validation requires multi-technique characterization:
Q. How can the thermal stability of this compound be systematically evaluated for material science applications?
Thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres identifies decomposition thresholds. Key parameters include:
- Onset decomposition temperature (T₀) and residual mass at 800°C.
- Differential scanning calorimetry (DSC) to detect phase transitions (e.g., melting, glass transitions).
- Compare with structurally analogous tetracarboxylates (e.g., biphenyltetracarboxylate dianhydrides) to assess alkyl chain effects .
Advanced Research Questions
Q. What role does this compound play in modulating the porosity of metal-organic frameworks (MOFs)?
The tetracarboxylate core acts as a polydentate linker, coordinating with metal nodes (e.g., Zn²⁺, Cu²⁺) to form 3D networks. The undecyl chains introduce hydrophobic channels, impacting:
Q. How do structural variations in this compound affect its luminescent properties in lanthanide-based coordination polymers?
The tetracarboxylate backbone sensitizes lanthanide ions (e.g., Eu³⁺, Tb³⁺) via antenna effects. Key factors include:
Q. What methodologies resolve contradictions in crystallographic data for uranyl complexes incorporating this compound?
Conflicting data often arise from solvent-dependent polymorphism or counterion effects. Strategies include:
Q. How can computational modeling predict the gas adsorption capacity of this compound-based MOFs?
Grand Canonical Monte Carlo (GCMC) simulations parameterize ligand-metal interactions and pore topology. Validate predictions with:
- High-pressure gas sorption isotherms (up to 100 bar for CH₄/H₂).
- Ideal Adsorbed Solution Theory (IAST) for mixed-gas selectivity (e.g., CO₂/CH₄).
- Compare with experimental MOF-210 data (CO₂ uptake: 2870 mg/g at 50 bar) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
